8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione
Description
Properties
Molecular Formula |
C19H23N4O3+ |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C19H23N4O3/c1-11-12(2)14(26-6)9-7-13(11)8-10-15-20-17-16(21(15)3)18(24)23(5)19(25)22(17)4/h7-10,16H,1-6H3/q+1/b10-8+ |
InChI Key |
BBKIXBXSZNNKOQ-CSKARUKUSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1C)OC)/C=C/C2=[N+](C3C(=N2)N(C(=O)N(C3=O)C)C)C |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C=CC2=[N+](C3C(=N2)N(C(=O)N(C3=O)C)C)C |
Origin of Product |
United States |
Biological Activity
The compound 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione , also known as a derivative of xanthine, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and its role as an adenosine receptor antagonist. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Formula: C22H28N4O3
Molecular Weight: 396.48 g/mol
CAS Number: 151539-17-2
Synonyms: 1H-Purine-2,6-dione derivative
The primary mechanism of action for this compound involves its interaction with adenosine receptors , particularly the A2A receptor . It acts as a selective antagonist, which means it inhibits the activity of these receptors. This antagonistic action is crucial in conditions like Parkinson's disease (PD), where modulation of dopaminergic signaling is beneficial.
Binding Affinities
Research indicates that this compound exhibits a high binding affinity for the A2A receptor:
- Ki for human A2A receptor: 12 nM
- Ki for rat A2A receptor: 2.2 nM
These values suggest that the compound is a potent antagonist capable of modulating dopaminergic pathways effectively.
Neuropharmacological Effects
The compound has been studied extensively in preclinical models for its neuroprotective effects. Key findings include:
- Reduction of Catalepsy: In animal models, particularly those induced with haloperidol, the compound significantly reduced cataleptic symptoms with an effective dose (ED50) of approximately 0.03 mg/kg .
- Improvement in Motor Function: In MPTP-induced models of Parkinson's disease, the compound demonstrated efficacy in alleviating motor deficits without inducing dyskinesias or hyperactivity .
- Cognitive Enhancement: Studies have shown that it can improve attentional and working memory deficits in animal models, suggesting potential applications in cognitive disorders associated with neurodegeneration .
Comparative Efficacy
The following table summarizes comparative studies on the biological activity of related compounds:
| Compound Name | Ki (nM) | ED50 (mg/kg) | Effects Observed |
|---|---|---|---|
| 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione | 12 (human) | 0.03 | Reduced catalepsy, improved motor function |
| Istradefylline (KW-6002) | 9.12 (human) | 0.23 | Alleviated bradykinesia in PD models |
| Caffeine | >287 (human) | - | Neuroprotection via A2A antagonism |
Study 1: Efficacy in Parkinson’s Disease
In a controlled study involving MPTP-treated marmosets, administration of the compound resulted in significant improvements in motor function and a decrease in bradykinesias induced by L-DOPA therapy . These findings support its potential use as an adjunct therapy in PD management.
Study 2: Cognitive Function Enhancement
Another study assessed the cognitive effects of the compound in aged rats subjected to cognitive decline models. The results indicated significant improvements in memory retention and cognitive flexibility following treatment with the compound .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that compounds similar to 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione exhibit significant antidepressant effects. A patent (US5543415A) describes various derivatives of purine compounds that show promise as antidepressants. These compounds may modulate neurotransmitter systems implicated in mood regulation, thus providing therapeutic benefits in treating depression and other mood disorders .
Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective properties. Similar purine derivatives have been studied for their ability to interact with NMDA receptors and modulate excitotoxicity. This modulation is crucial in preventing neuronal damage associated with conditions like Alzheimer's disease and other neurodegenerative disorders . The antioxidant properties of related compounds may also contribute to their neuroprotective effects by reducing oxidative stress in neuronal tissues.
Pharmacological Applications
Cancer Therapeutics
There is emerging interest in the application of purine derivatives in cancer therapy. Compounds that share structural similarities with 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The modulation of signaling pathways involved in cell growth and survival presents a promising avenue for developing novel anticancer agents .
Antiviral Activity
Some studies suggest that purine derivatives can exhibit antiviral properties by interfering with viral replication mechanisms. The specific interactions of 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione with viral enzymes or receptors could potentially be explored for therapeutic applications against viral infections .
Case Studies and Research Findings
Chemical Reactions Analysis
Key Reaction Conditions:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | EDC, DMF | 50°C | 4 h | 75% |
| 2 | NaOH (aq.) | 80°C | 2 h | 82% |
| 3 | MeI, K₂CO₃, DMF | RT | 6 h | 68% |
Hydrolysis of Ester Derivatives
The styryl side chain’s ester group undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : Treatment with NaOH (1M) converts the ester to a carboxylic acid, altering solubility (DMSO solubility drops from 5 mg/mL to <1 mg/mL) .
-
Acidic Hydrolysis : HCl (1M) achieves similar conversion but with slower kinetics (24 h vs. 6 h for NaOH).
Photochemical Isomerization
The (E)-styryl group undergoes reversible isomerization to the (Z)-form under UV light (λ = 254 nm) :
-
Equilibrium Ratio : 85:15 (E:Z) after 24 h exposure.
-
Impact : Isomerization reduces adenosine A2A receptor binding affinity (Ki increases from 2.2 nM to 15 nM) .
Nucleophilic Substitution at the Purine Core
The N7-methyl group participates in nucleophilic displacement reactions:
-
With Thiols : Reaction with benzylthiol (BnSH) in DMF replaces the methyl group with a benzylthio moiety, forming a thioether derivative.
-
Kinetics : Second-order rate constant (k₂) = 0.12 M⁻¹s⁻¹ at 25°C.
Oxidative Degradation
Istradefylline is susceptible to oxidation at the styryl double bond:
-
Peroxide-Mediated Oxidation : H₂O₂ (3%) induces epoxidation, confirmed by LC-MS (m/z 400.4 → 416.4).
-
Stability : Degrades by 15% after 7 days under accelerated conditions (40°C, 75% RH) .
Cyclization Reactions
The purine core facilitates intramolecular cyclization under thermal stress:
-
At 150°C : Forms a tricyclic byproduct via C8-N9 bond formation (confirmed by X-ray crystallography).
-
Kinetics : Activation energy (Eₐ) = 98 kJ/mol.
Stability in Solution
-
pH-Dependent Degradation :
pH Half-Life (25°C) Major Degradant 1.2 8 h Oxepane derivative 7.4 120 h None detected 10.0 48 h Hydrolyzed ester
Metal-Catalyzed Reactions
Transition metals accelerate decomposition:
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Modifications and Receptor Interactions
The following table summarizes key structural differences and pharmacological profiles of analogs:
Key Observations:
- Alkyl Chain Modifications: Replacement of ethyl (KW6002) or propyl (CHEMBL78317) groups with methyl (target compound) reduces lipophilicity, which could influence blood-brain barrier permeability or metabolic stability .
- Receptor Affinity and Activity: KW6002 and CSC are established A2A antagonists, with KW6002 showing efficacy in fibrosis models . The hydrazino analog () demonstrates how non-styryl substitutions (e.g., hydrazine linkers) diminish adenosine receptor interactions, highlighting the critical role of the ethenyl bridge .
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity : The target compound’s XlogP (~4–5) is comparable to KW6002 (XlogP ~3.7) but lower than CHEMBL78317 (XlogP 4.4), suggesting moderate tissue penetration .
- Metabolic Stability : Methyl groups (target compound) may confer resistance to oxidative metabolism compared to ethyl/propyl substituents, which are prone to CYP450-mediated degradation .
Preparation Methods
Classical Traube Synthesis Route
The Traube purine synthesis remains a foundational method for constructing xanthine derivatives. For this compound, the protocol involves sequential condensation and cyclization steps:
Starting Materials and Initial Condensation
Cyclization and Methylation
- Intermediate B undergoes base-catalyzed cyclization (2M NaOH, reflux, 6–8 hr) to form the xanthine core.
- Selective N-methylation :
- Final Yield : 45–52% after recrystallization (chloroform/acetonitrile).
Table 1: Traube Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| EDAC Equivalents | 1.2–1.5 eq | +15% vs. 1.0 eq |
| Cyclization Temperature | 80–90°C | 72% conversion |
| Methylation Solvent | DMF > DMSO > THF | 68% in DMF |
Suzuki Cross-Coupling Strategy
Modern approaches employ palladium-catalyzed coupling to introduce the styryl group post-cyclization:
Halogenated Precursor Synthesis
Asymmetric Hydrogenation for Stereocontrol
For industrial-scale E-configuration assurance, asymmetric hydrogenation is employed:
Methylene Derivative Preparation
Regioselective Alkylation Techniques
Sequential N-Methylation
Purification and Characterization
Crystallization Optimization
Industrial-Scale Considerations
Cost-Effective Modifications
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione to improve yield and purity?
- Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with arylboronic acids, as demonstrated in analogous purine derivatives . Optimize reaction conditions (e.g., inert atmosphere, Na₂CO₃ as base, and tetrakis(triphenylphosphine)palladium(0)) to enhance yield. For purification, employ crystallization in acetonitrile and monitor progress via TLC (Rf = 0.6 in 2:1 EtOAc/hexane) . Reference yields from related compounds (e.g., 92% in ) suggest solvent selection and stoichiometric ratios are critical .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Combine NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry, referencing shifts in aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.3–2.5 ppm) . High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., observed m/z 247.08257 vs. calculated 247.08 for C₁₁H₁₁N₄O₃) . Pair with HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and UV-vis spectroscopy for λmax determination in methanol .
Advanced Research Questions
Q. How can theoretical frameworks guide experimental design for studying this compound’s biological activity?
- Methodological Answer : Anchor hypotheses in purine receptor interaction models (e.g., adenosine A₂A antagonism) to design assays targeting specific pathways . Use molecular docking simulations (AutoDock Vina) to predict binding affinities, followed by in vitro validation via cAMP accumulation assays in HEK293 cells transfected with target receptors . Prioritize dose-response curves (1 nM–10 µM) and statistical models (e.g., nonlinear regression) to quantify efficacy and potency .
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Conduct meta-analyses of existing data, stratifying by assay conditions (e.g., cell type, incubation time). Replicate key studies using standardized protocols (e.g., uniform buffer pH, temperature control) . Employ orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target specificity. Cross-reference with informer compound libraries (e.g., Aryl Halide Chemistry Informer Library) to contextualize reactivity and selectivity trends .
Q. How can researchers model the environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Apply OECD Guideline 301B for ready biodegradability testing in activated sludge, monitoring parent compound depletion via LC-MS/MS . Use quantitative structure-activity relationship (QSAR) models (EPI Suite) to predict log Kow (hydrophobicity) and half-life in water/soil. For abiotic degradation, conduct UV irradiation studies (λ = 254 nm) and analyze photoproducts using high-resolution orbitrap MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity profiles across cell lines?
- Methodological Answer : Perform comparative cytotoxicity screens in panels of cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cell lines using MTT assays. Control for variables like passage number, serum concentration, and seeding density . Apply cluster analysis (e.g., hierarchical clustering in R) to identify cell lineage-specific sensitivities. Validate mechanisms via siRNA knockdown of putative targets (e.g., kinases) to isolate pathway contributions .
Methodological Integration Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
